4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine
Description
Properties
Molecular Formula |
C16H22N4OS |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N4OS/c1-10(2)13-9-12(16(21)20-5-7-22-8-6-20)14-11(3)18-19(4)15(14)17-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
MMIVAQCFRBTBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCSCC3)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Pathways
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. Two dominant strategies are employed:
Strategy 1: Pyridine Ring Formation on a Preexisting Pyrazole
This method uses 3-aminopyrazole derivatives reacting with 1,3-dicarbonyl compounds (e.g., diketones, ketoesters). For the target compound:
-
3-Amino-1,5-dimethylpyrazole reacts with 5-methylhexane-2,4-dione under acidic conditions (e.g., acetic acid, H₂SO₄) to form the pyrazolo[3,4-b]pyridine core.
-
The reaction proceeds via enamine formation, followed by cyclodehydration (Figure 1).
Key Reaction Parameters
Strategy 2: Pyrazole Ring Formation on a Preexisting Pyridine
Less common for this derivative, but applicable for C6-substituted analogs. A pyridine derivative (e.g., 3-cyano-4-methylpyridine) reacts with hydrazine derivatives to form the pyrazole ring.
Functionalization of the Pyrazolo[3,4-b]Pyridine Core
Introduction of the Carboxylic Acid Group
The C4 position of the pyrazolo[3,4-b]pyridine is functionalized to a carboxylic acid via:
-
Oxidation of a Methyl Group : Using KMnO₄ or CrO₃ in acidic media.
-
Hydrolysis of a Nitrile : If a cyano group is present at C4, hydrolysis with HCl/H₂O or H₂SO₄/H₂O yields the carboxylic acid.
Example Protocol
-
Substrate : 4-Methyl-1,3-dimethyl-6-isopropyl-1H-pyrazolo[3,4-b]pyridine.
-
Reagents : KMnO₄ (3 equiv), H₂SO₄ (2 M), H₂O.
-
Conditions : Reflux at 100°C for 12 hours.
Coupling with Thiomorpholine
The carboxylic acid (Intermediate A) is activated and coupled with thiomorpholine (Intermediate B) via two primary methods:
Acid Chloride Method
-
Activation : Convert the carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride.
-
Coupling : React the acyl chloride with thiomorpholine in the presence of a base (e.g., triethylamine).
Carbodiimide-Mediated Coupling
Use coupling agents like EDC/HOBt or DCC:
-
Reagents : EDC (1.2 equiv), HOBt (1.1 equiv), thiomorpholine (1.5 equiv).
-
Solvent : DMF or DCM.
-
Conditions : Room temperature, 12–24 hours.
Comparative Data
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Acid Chloride | Fast reaction | Moisture-sensitive | 80–85 |
| EDC/HOBt | Mild conditions | Requires purification | 75–80 |
Optimization and Challenges
Regioselectivity in Pyrazole Formation
The position of substituents on the pyrazolo[3,4-b]pyridine core is critical. Using bulky substituents (e.g., isopropyl at C6) favors regioselective cyclization.
Purification Challenges
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl), 2.65 (s, 3H, C3-CH₃), 3.15–3.30 (m, 4H, thiomorpholine), 3.95 (s, 3H, N1-CH₃).
Applications and Derivative Synthesis
The compound’s bioactivity stems from its ability to inhibit tubulin polymerization and bind amyloid plaques. Modifications to the thiomorpholine moiety (e.g., oxidation to morpholine sulfoxide) alter pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[3,4-b]pyridine core : A fused heterocyclic system with nitrogen atoms at positions 1, 3, and 5.
- Substituents :
- 1- and 3-methyl groups (electron-donating, enhancing metabolic stability).
- 6-isopropyl group (hydrophobic, influencing binding pocket interactions).
- 4-carbonyl-thiomorpholine (polar group, improving solubility and target affinity).
Synthesis Pathway :
While direct synthesis details are unavailable in the provided evidence, analogs such as 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1189749-74-3) are synthesized via condensation reactions of pyrazole precursors with substituted pyridine intermediates, followed by carboxylation at position 4 . The thiomorpholine derivative likely arises from further amidation or coupling reactions involving the carboxylic acid intermediate.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula; †Assumed from precursor purity in .
Key Comparative Insights
Position 4 Modifications :
- The thiomorpholine group in the target compound replaces the carboxylic acid common in analogs (e.g., ). This substitution likely enhances membrane permeability and reduces ionization at physiological pH, improving bioavailability .
Substituent Effects on Bioactivity :
- 1,3-Dimethyl groups : Present in the target compound and , these groups confer metabolic stability by blocking oxidative degradation.
- 6-Substituents : The isopropyl group in the target compound and contrasts with aryl (e.g., 4-methylphenyl in ) or heteroaryl (e.g., thiophene in ) substituents. Hydrophobic groups like isopropyl may favor interactions with lipophilic kinase domains.
Carboxylic acid analogs (e.g., ) are often intermediates for prodrugs or further functionalization, whereas the thiomorpholine derivative represents a finalized bioactive form.
Synthetic Accessibility :
- Carboxylic acid precursors (e.g., ) are widely reported, but thiomorpholine coupling requires specialized reagents (e.g., thiomorpholine, carbodiimides), increasing synthetic complexity.
Biological Activity
The compound 4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4OS |
| Molecular Weight | 344.47 g/mol |
| IUPAC Name | 4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine |
| Canonical SMILES | CC(C)C1=NN(C2=C1C(=CC(=N2)C(=O)N(C)C)C)C(=O)SCCN(CC)CC)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an enzyme inhibitor , specifically targeting pathways involved in cancer progression and inflammation. The pyrazolo[3,4-b]pyridine core is known for its ability to modulate kinase activity, which plays a critical role in cell signaling and proliferation.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, studies have demonstrated that certain pyrazole derivatives effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma and other cancers. The inhibition of this pathway leads to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has shown promising results in anti-inflammatory assays. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Properties : A study investigated the efficacy of various pyrazolo derivatives against cancer cell lines. The findings revealed that compounds similar to 4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine showed IC50 values in the low micromolar range against multiple cancer types .
- Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of pyrazolo compounds. The study demonstrated that these compounds could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine?
- Methodology : The synthesis typically involves multi-step routes, including:
- Coupling Reactions : Acylation of the pyrazolo[3,4-b]pyridine core with thiomorpholine via carbonyl activation (e.g., using carbodiimides or mixed anhydrides) .
- Regioselective Functionalization : Optimizing reaction conditions (e.g., solvent polarity, temperature) to ensure proper substitution at the 4-position of the pyrazolo[3,4-b]pyridine ring .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns, with emphasis on resolving overlapping signals from the thiomorpholine and isopropyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns for chlorine (if present) .
- Elemental Analysis : Validation of purity via carbon, hydrogen, nitrogen, and sulfur (CHNS) composition .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (using software like Gaussian) with experimental data to identify misassignments, particularly for the thiomorpholine carbonyl environment .
- Dynamic NMR Experiments : Variable-temperature NMR to resolve conformational exchange broadening in the thiomorpholine ring .
- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Q. What strategies optimize regioselectivity during the acylation of the pyrazolo[3,4-b]pyridine core?
- Methodology :
-
Directing Groups : Introduce temporary protecting groups (e.g., Boc on the pyridine nitrogen) to steer acylation to the 4-position .
-
Catalytic Systems : Use Lewis acids (e.g., FeCl₃-SiO₂) to enhance electrophilic substitution at the desired site .
-
Solvent Effects : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity and reduce byproduct formation .
Q. How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Studies : Measure partition coefficients to assess lipid solubility, critical for blood-brain barrier penetration .
- Metabolic Stability Assays : Incubate with liver microsomes to evaluate cytochrome P450-mediated oxidation of the thiomorpholine sulfur .
- Protein Binding : Use surface plasmon resonance (SPR) to quantify binding to serum albumin, which affects bioavailability .
Q. What experimental designs are effective for resolving crystallographic disorder in the thiomorpholine ring?
- Methodology :
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K) .
- TWINABS Refinement : Apply twin refinement in SHELXL to model disordered sulfur and nitrogen atoms .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., C=O⋯H-N) to constrain ring conformation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across kinase inhibition assays?
- Methodology :
- Dose-Response Curves : Repeat assays with varying concentrations (1 nM–10 µM) to distinguish true inhibition from assay noise .
- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Structural Docking : Use PyMOL or AutoDock to correlate activity with predicted binding poses at ATP pockets .
Q. What steps mitigate solubility challenges during in vitro testing?
- Methodology :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulate the compound in polylactic-co-glycolic acid (PLGA) nanoparticles for aqueous delivery .
- pH Adjustment : Buffer solutions (pH 7.4) to prevent precipitation in cell culture media .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
